5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol

Catalog No.
S12782430
CAS No.
M.F
C8H11IN2O
M. Wt
278.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol

Product Name

5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol

IUPAC Name

5-iodo-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

InChI

InChI=1S/C8H11IN2O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,1-3H3,(H,10,11,12)

InChI Key

DFPLIGIDXJIHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)I)C(C)C

5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an iodine atom at the 5-position, an isopropyl group at the 6-position, and a methyl group at the 2-position. The compound has a hydroxyl (-OH) group at the 4-position, which contributes to its chemical reactivity and biological activity. Its molecular formula is C₈H₁₀I₁N₂O, and it has a molecular weight of approximately 250.08 g/mol .

Typical of pyrimidine derivatives. These include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, enhancing its utility in synthetic organic chemistry.
  • Hydroxylation: The hydroxyl group can participate in dehydration or condensation reactions.
  • Formation of Derivatives: It can react with amines or alcohols to form derivatives through nucleophilic attack on the carbon atom adjacent to the hydroxyl group .

Research indicates that compounds similar to 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol exhibit significant biological activities, including:

  • Antimicrobial Activity: Pyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Properties: Some studies suggest potential anticancer activity due to their ability to inhibit specific enzymes involved in tumor growth.
  • Enzyme Inhibition: Compounds in this class may act as inhibitors for dihydrofolate reductase, an important enzyme in nucleotide synthesis .

Several synthesis methods for 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol have been reported:

  • Iodination of Pyrimidine Derivatives: Starting from 2-methylpyrimidin-4-ol, treatment with iodine and a suitable oxidizing agent can yield the iodinated product.
  • Alkylation Reactions: The introduction of the isopropyl group can be achieved through alkylation reactions using isopropyl halides in the presence of bases .
  • Multicomponent Reactions: Combining various reagents in one pot can simplify the synthesis process while yielding multiple products .

5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: Utilized as an intermediate in organic synthesis due to its reactive functional groups.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens .

Interaction studies have shown that 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol may interact with various biological targets:

  • Protein Binding: It may bind to specific proteins involved in metabolic pathways, influencing their activity.
  • Enzyme Inhibition Studies: It has been evaluated for its ability to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms and cancer cells .

Similar Compounds

Several compounds share structural similarities with 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol. These include:

Compound NameStructural Features
2-Isopropyl-6-methylpyrimidin-4-oneLacks iodine; has a carbonyl instead of hydroxyl
5-Bromo-6-isopropylpyrimidin-4-oneBromine substitution at the 5-position
5-Fluoro-6-isopropylpyrimidin-4-oneFluorine substitution at the 5-position
5-Iodo-2-methylpyrimidinSimilar pyrimidine structure but different substituents

These compounds highlight the uniqueness of 5-Iodo-6-isopropyl-2-methyl-pyrimidin-4-ol due to its specific iodine substitution and hydroxyl group, which influence its biological activity and chemical reactivity distinctively compared to other derivatives.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.99161 g/mol

Monoisotopic Mass

277.99161 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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